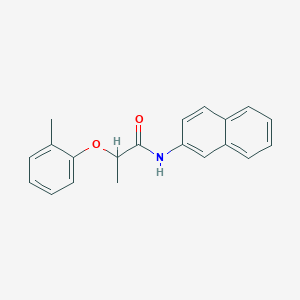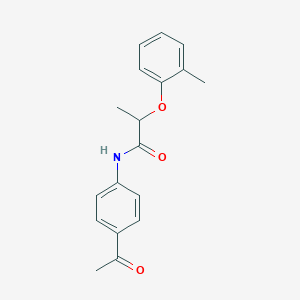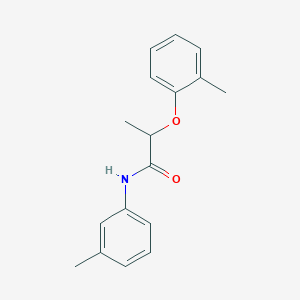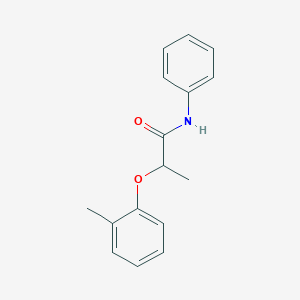
N-(3-methylphenyl)-4-(pentanoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-4-(pentanoylamino)benzamide, also known as MPB or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-4-(pentanoylamino)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. This compound has also been found to activate certain signaling pathways in cells, leading to a reduction in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell growth. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(3-methylphenyl)-4-(pentanoylamino)benzamide in laboratory experiments is its relatively low cost and easy synthesis method. This compound has also been found to have a high degree of stability, making it a reliable compound for use in experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-4-(pentanoylamino)benzamide. One area of interest is its potential use in combination with other compounds for the treatment of cancer and other diseases. This compound has also been found to have potential as a drug delivery system, with the ability to target specific cells and tissues. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for use in various fields of scientific research. Its easy synthesis method, stability, and potential applications in cancer research, inflammation, diabetes, and neurodegenerative diseases make it a promising compound for future research. While there are limitations to using this compound in laboratory experiments, its potential benefits make it a worthwhile area of study for researchers.
Métodos De Síntesis
N-(3-methylphenyl)-4-(pentanoylamino)benzamide is synthesized through the reaction of 3-methylbenzoic acid with pentanoyl chloride in the presence of sodium hydroxide. The resulting product is then treated with ammonia to obtain this compound. The synthesis method is relatively simple and cost-effective, making it a popular method for producing this compound in the laboratory.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-4-(pentanoylamino)benzamide has been widely studied for its potential use in various fields of scientific research. One of its primary applications is in cancer research, where it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating inflammation, diabetes, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-8-18(22)20-16-11-9-15(10-12-16)19(23)21-17-7-5-6-14(2)13-17/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
VEMYAKAAROZMSI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
SMILES canónico |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



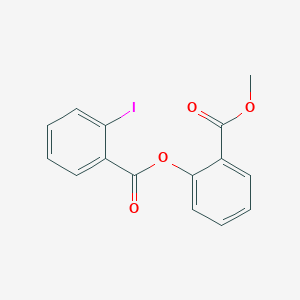
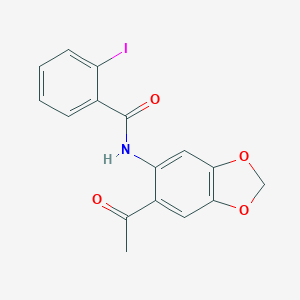
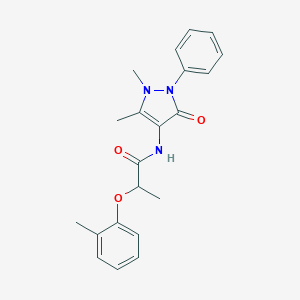
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B310033.png)
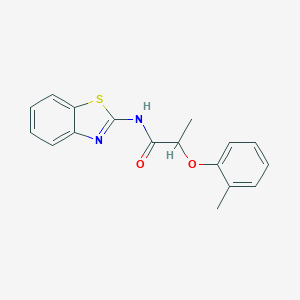
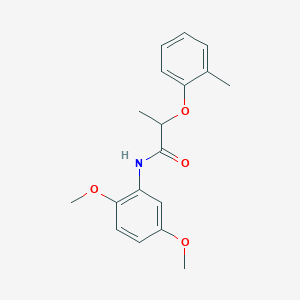
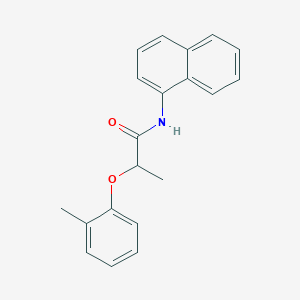
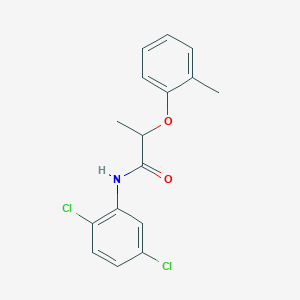
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310042.png)
